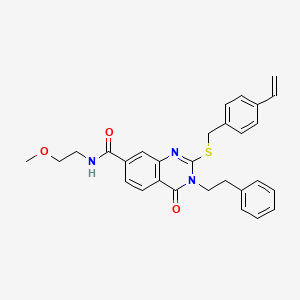

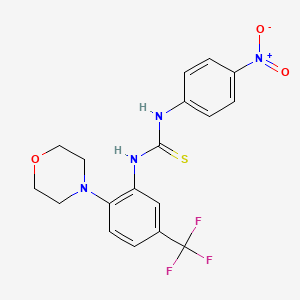

N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a two-step process. First, the preparation of the novel ligand N-(2-((4-vinylbenzyl)thio)ethyl)acetamide is achieved with a 76% yield . This ligand bears sulfur (S-) and nitrogen (N-) donors, which are crucial for its subsequent functionalization. In the second step, the ligand is attached to the surface of magnetite nanoparticles using azobisisobutyronitrile (AIBN) under mild conditions .

Scientific Research Applications

- Applications : This material could find applications in urban mining of end-of-life products for Ag(I) recovery .

Polymerization-Induced Self-Assembly (PISA)

The compound’s vinylbenzyl group can participate in polymerization reactions. For instance, it can be used as a hydrophilic alkoxyamine macroinitiator in dispersion copolymerization. By combining it with other monomers, temperature-responsive crosslinked nanoparticles or pH-sensitive spheres, worms, or vesicles can be produced .

Antimicrobial Studies and Silver Complexes

The compound’s benzimidazolium moiety can be used to synthesize N-heterocyclic carbene, silver complexes (Ag-NHC). These complexes may exhibit antimicrobial properties and could be explored for medical applications .

Mechanism of Action

While detailed studies on the mechanism of action are scarce, we can infer that the ligand’s sulfur and nitrogen donors play a crucial role. These groups likely facilitate metal binding, especially with silver ions (Ag(I)) . The ligand-magnetite nanosorbent demonstrates remarkable Ag(I) removal efficiency (99.9%) from the aqueous phase .

properties

IUPAC Name |

2-[(4-ethenylphenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S/c1-3-21-9-11-23(12-10-21)20-36-29-31-26-19-24(27(33)30-16-18-35-2)13-14-25(26)28(34)32(29)17-15-22-7-5-4-6-8-22/h3-14,19H,1,15-18,20H2,2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVZJBBEKPZNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)

![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)

![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2467979.png)

![2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one](/img/structure/B2467981.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-O-Tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B2467997.png)